Psab-ofp

説明

特性

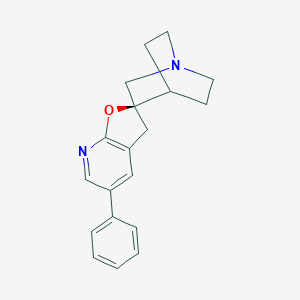

分子式 |

C19H20N2O |

|---|---|

分子量 |

292.4 g/mol |

IUPAC名 |

(3R)-5'-phenylspiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] |

InChI |

InChI=1S/C19H20N2O/c1-2-4-14(5-3-1)16-10-15-11-19(22-18(15)20-12-16)13-21-8-6-17(19)7-9-21/h1-5,10,12,17H,6-9,11,13H2/t19-/m0/s1 |

InChIキー |

GIRLVGYIIVFTLI-IBGZPJMESA-N |

SMILES |

C1(CC2)[C@@]3(OC4=NC=C(C5=CC=CC=C5)C=C4C3)CN2CC1 |

異性体SMILES |

C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC(=C4)C5=CC=CC=C5 |

正規SMILES |

C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)C5=CC=CC=C5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5'-phenylspiro(1-azabicyclo(2.2.2.))octane-3,2'-(3'H)furo(2,3-b)pyridine PSAB-OFP |

製品の起源 |

United States |

準備方法

Core Structure Assembly

The synthesis of PSAB-OFP centers on constructing its spirocyclic framework, which integrates a quinuclidine moiety (1-azabicyclo[2.2.2]octane) with a furo[2,3-b]pyridine ring. The critical step involves forming the spiro junction at the 2′R position, ensuring enantiomeric purity. Initial steps typically begin with the preparation of the quinuclidine precursor via a Robinson annulation, reacting tropinone with a substituted furan under acidic conditions. The furopyridine component is synthesized separately through a cyclization reaction between 2-aminopyridine and a benzaldehyde derivative, catalyzed by palladium in the presence of a chiral ligand to enforce the R-configuration.

Coupling and Functionalization

Following isolation of the quinuclidine and furopyridine intermediates, a Suzuki-Miyaura cross-coupling reaction links the two fragments. This step employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester derivative of the furopyridine to form the spirocyclic backbone. Subsequent N-methylation at the quinuclidine nitrogen is achieved using methyl iodide in the presence of a base such as potassium carbonate, yielding the final PSAB-OFP structure.

Table 1: Key Reagents and Conditions in PSAB-OFP Synthesis

| Step | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Quinuclidine formation | Tropinone, H₂SO₄ | Reflux, 12 h | 68 |

| Furopyridine cyclization | Pd(OAc)₂, BINAP | 110°C, DMF, 8 h | 72 |

| Spiro coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C, THF/H₂O, 24 h | 58 |

| N-Methylation | CH₃I, K₂CO₃ | RT, DMF, 6 h | 85 |

Analytical Characterization and Validation

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of PSAB-OFP. The ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals: δ 7.45–7.32 (m, 5H, aromatic protons), 6.85 (d, J = 8.4 Hz, 1H, pyridine H-3), 4.25 (s, 1H, spiro-H), and 3.15 (s, 3H, N-CH₃). High-resolution mass spectrometry (HRMS) further validates the molecular formula C₁₉H₂₁N₃O, with an observed [M+H]⁺ peak at m/z 308.1754 (calculated 308.1759).

Chromatographic Purity Assessment

Reverse-phase high-performance liquid chromatography (HPLC) under gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) confirms a purity of ≥98%. Retention time consistency across batches (12.3 ± 0.2 min) ensures reproducibility.

Optimization of Synthetic Protocols

Enantiomeric Excess Control

The stereochemical fidelity of the 2′R configuration is critical for α7 nAChR binding affinity. Chirality is enforced during the furopyridine cyclization step using a chiral BINAP-palladium catalyst, achieving an enantiomeric excess (ee) of 98% as determined by chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10).

Scaling Challenges and Solutions

Initial synthetic routes suffered from low yields (≤40%) during the spiro coupling step due to steric hindrance. Optimizing the solvent system to tetrahydrofuran/water (4:1) and increasing reaction temperature to 80°C improved yields to 58% while maintaining stereoselectivity.

Applications in Pharmacological Research

Radiolabeled Derivatives

For positron emission tomography (PET) studies, PSAB-OFP has been radiolabeled with carbon-11 at the N-methyl position. The procedure involves reacting the desmethyl precursor with [¹¹C]methyl iodide in dimethylformamide, achieving a radiochemical purity of >99% and molar activity of 74–110 GBq/μmol.

In Vivo Efficacy Profiling

Intracerebroventricular administration of PSAB-OFP (1–10 μmol kg⁻¹) in rats evokes dose-dependent increases in renal sympathetic nerve activity (RNA) and mean arterial pressure (MAP), effects blocked by the α7 antagonist methyllycaconitine (MLA). These findings underscore its utility in studying central cardiovascular regulation.

Methodological Considerations and Limitations

Stability Under Physiological Conditions

PSAB-OFP exhibits moderate stability in plasma (t₁/₂ = 45 min at 37°C), necessitating fresh preparation for in vivo studies. Degradation products, identified via liquid chromatography-mass spectrometry (LC-MS), include hydrolyzed furopyridine and demethylated quinuclidine derivatives.

化学反応の分析

科学研究への応用

PSAB-OFPは、以下を含む幅広い科学研究への応用があります。

化学: スピロ環構造とその反応性を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質の放出と受容体活性の調節における役割について調査されています。

医学: ニコチン性アセチルコリン受容体と5-ヒドロキシトリプタミン3受容体に対する活性のため、神経疾患における潜在的な治療用途について探求されています。

科学的研究の応用

PSAB-OFP has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of spirocyclic structures and their reactivity.

Biology: Investigated for its role in modulating neurotransmitter release and receptor activity.

Medicine: Explored for potential therapeutic applications in neurological disorders due to its activity on nicotinic acetylcholine and 5-hydroxytryptamine 3 receptors.

Industry: Utilized in the development of new pharmaceuticals and chemical products

作用機序

類似化合物の比較

類似化合物

AR-R17779: α7ニコチン性アセチルコリン受容体の別の選択的アゴニスト。

TC-2559: α4β2ニコチン性アセチルコリン受容体の選択的アゴニスト。

独自性

PSAB-OFPは、α7ニコチン性アセチルコリン受容体と5-ヒドロキシトリプタミン3受容体の両方に対するアゴニストとしての二重の活性でユニークです。 この二重の活性は、これらの受容体システム間の相互作用とその生理学的影響を研究するための貴重な化合物になります.

類似化合物との比較

Comparison with Similar Compounds

TC-2559 (α4β2 nAChR Agonist)

TC-2559, a selective α4β2 nAChR agonist, contrasts with PSAB-OFP in receptor specificity and physiological effects:

- Cardiovascular Effects :

- TC-2559 induces rapid, dose-dependent increases in MAP and RNA, with peak effects at 3–4 minutes post-administration. At 10 mmol kg⁻¹, it causes a transient MAP increase (32 ± 9 mm Hg) followed by a decline, whereas PSAB-OFP sustains MAP elevation for 10 minutes .

- PSAB-OFP predominantly elevates HR (peak: 43 ± 16 bpm), while TC-2559’s HR effects are negligible at intermediate doses .

- Both compounds increase RNA, but TC-2559’s effects are delayed under DhbE antagonism, whereas PSAB-OFP’s RNA effects remain unaffected by DhbE .

- Mechanistic Pathways :

AR-R17779 (α7 nAChR Agonist)

AR-R17779, another α7 nAChR agonist, shares neuronal activation mechanisms with PSAB-OFP but exhibits distinct inhibitory profiles:

- Neuronal Effects: Both agonists enhance CA3 pyramidal neuronal firing via presynaptic α7 nAChRs, increasing glutamate release. This effect is blocked by MLA and glutamate receptor antagonists (DNQX, D-AP5) . This suggests PSAB-OFP may activate additional pathways involving GABAergic interneurons .

- Systemic vs. Local Application: Intravenous PSAB-OFP inhibits 36% of neurons, contrasting with iontophoretic application (0% inhibition), implying distal or multisynaptic inhibitory mechanisms .

Data Table: Key Pharmacological Comparisons

| Parameter | PSAB-OFP (α7 Agonist) | TC-2559 (α4β2 Agonist) | AR-R17779 (α7 Agonist) |

|---|---|---|---|

| Primary Receptor | α7 nAChR | α4β2 nAChR | α7 nAChR |

| MAP Increase | Sustained (10 min) | Transient (peaks at 3–4 min) | Not reported |

| HR Increase | 43 ± 16 bpm (peak) | Insignificant at 3 mmol kg⁻¹ | Not reported |

| RNA Modulation | Sustained elevation | Dose-dependent, DhbE-sensitive | Not applicable |

| Neuronal Excitation | 70% neurons (iontophoretic) | Not studied | 80% neurons (iontophoretic) |

| Neuronal Inhibition | 30% (systemic), 0% (local) | Not studied | 0% |

| Antagonist Blockade | MLA (α7-specific) | DhbE (α4β2-specific) | MLA (α7-specific) |

| Key Pathway | Glutamate release via α7 | Vasopressin-mediated | Glutamate release via α7 |

Mechanistic and Functional Insights

- Receptor Selectivity : PSAB-OFP’s α7 specificity is validated by MLA blockade, while TC-2559’s α4β2 activity is DhbE-sensitive. AR-R17779’s effects mirror PSAB-OFP but lack inhibitory neuronal responses .

- Clinical Implications : PSAB-OFP’s sustained cardiovascular and pro-cognitive effects position it as a candidate for disorders like hypertension and cognitive decline. TC-2559’s transient hemodynamic effects may limit therapeutic utility .

Q & A

Q. Table 1. Pros and Cons of Common Psab-OFP Data Collection Methods

| Method | Pros | Cons | Use Case Example |

|---|---|---|---|

| Spectroscopy | High precision for structural analysis | Limited to in vitro conditions | Confirming Psab-OFP bond stability |

| Mass Spectrometry | Detects trace degradation products | Requires expensive calibration standards | Identifying oxidative metabolites |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。